molecular formula C21H20N4O3 B2411320 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 932990-70-0

6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

カタログ番号: B2411320
CAS番号: 932990-70-0
分子量: 376.416
InChIキー: MNFXHPANZJBBQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-6-8-16(9-7-14)23-21(28)18-10-11-20(27)25(24-18)13-19(26)22-17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXHPANZJBBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyridazine class. For instance, derivatives have shown significant activity against various cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%

These results suggest that modifications to the pyridazine structure can enhance anticancer properties, indicating that 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide may also exhibit similar effects when tested against specific cancer types .

Antimicrobial Activity

Compounds related to this structure have been assessed for their antimicrobial properties. For example, a study on derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition zones in disc diffusion assays.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18

This suggests that the compound could be developed further as an antimicrobial agent .

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have been evaluated for their ability to inhibit glucosidase activity, which is crucial in managing conditions such as diabetes.

Neuroprotective Effects

Emerging research indicates that pyridazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of oxidative stress and inflammation pathways.

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against several cancer cell lines. The study utilized both in vitro and in vivo models to assess growth inhibition and apoptosis induction. Results indicated a strong correlation between structural modifications and enhanced anticancer activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized derivatives against common pathogens. The results were compiled using standard microbiological techniques, demonstrating significant activity that supports further exploration into clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide to improve yields?

  • Methodological Answer : Synthesis optimization often involves statistical design of experiments (DoE) to identify critical parameters. For example, varying reaction temperature, solvent polarity, and catalyst loading in a factorial design can pinpoint optimal conditions. Evidence from analogous pyridazine derivatives suggests that microwave-assisted synthesis under inert atmospheres improves reaction efficiency by reducing side products . Additionally, purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) enhances yield and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, 1H^1H-NMR can confirm the presence of m-tolylamino and p-tolyl moieties via aromatic proton splitting patterns. IR spectroscopy validates carbonyl stretches (e.g., 1650–1750 cm1^{-1}) for oxo and carboxamide groups. X-ray crystallography (using SHELXL ) provides definitive structural confirmation, especially for resolving tautomeric ambiguities in the dihydropyridazine core.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-UV or LC-MS are recommended. Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation products over 1–4 weeks. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Evidence from pharmacopeial standards highlights the importance of identifying hydrolytic cleavage sites (e.g., carboxamide bonds) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) combined with molecular dynamics (MD) simulations can predict binding modes. Use crystal structures of target proteins (e.g., kinases or receptors) from the PDB. For validation, compare docking scores with experimental IC50_{50} values from enzyme inhibition assays. Studies on analogous carboxamides emphasize the role of solvation effects and protonation states in docking accuracy .

Q. How should researchers resolve contradictions between in vitro activity and computational predictions?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. Address this by:
  • Validating force fields in MD simulations (e.g., AMBER vs. CHARMM).
  • Performing free-energy perturbation (FEP) calculations to account for entropy-enthalpy compensation.
  • Conducting orthogonal assays (e.g., SPR for binding kinetics or cellular thermal shift assays).
    Evidence from reaction design frameworks highlights iterative feedback between computational and experimental data .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use structure-activity relationship (SAR) studies guided by logP, polar surface area (PSA), and metabolic stability data. Introduce substituents to modulate solubility (e.g., sulfonate groups) or reduce CYP450 metabolism (e.g., fluorine substitution). ADMET prediction tools (e.g., SwissADME) prioritize derivatives with optimal bioavailability. Analogous studies on pyrimidine carboxamides demonstrate the utility of prodrug strategies for enhancing permeability .

Q. How can crystallographic data be leveraged to understand polymorphism in this compound?

  • Methodological Answer : Perform polymorph screening via solvent evaporation, slurrying, or cooling crystallization. Analyze polymorphs using PXRD, DSC, and Raman spectroscopy. SHELXL refinement can resolve subtle differences in unit cell parameters. For stability ranking, compare dissolution rates and hygroscopicity. Evidence from dihydropyridazine analogs shows that hydrogen-bonding networks dominate polymorphic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。